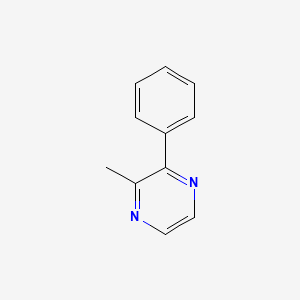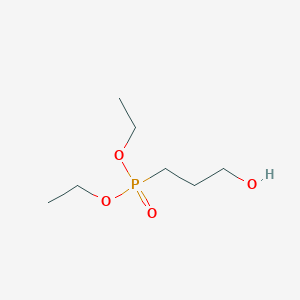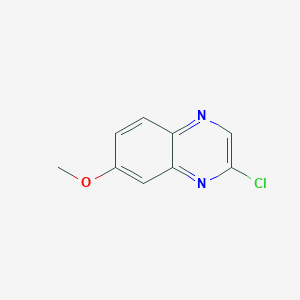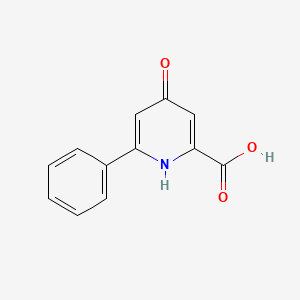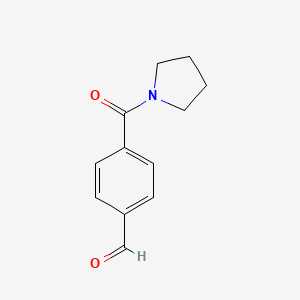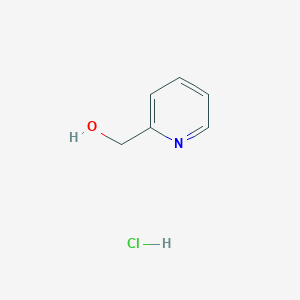
2-Pyridinemethanol hydrochloride
Übersicht
Beschreibung
2-Pyridinemethanol hydrochloride is a chemical compound with the molecular formula C6H8ClNO . It is also known by other names such as 2-Pyridinylmethanol hydrochloride and Pyridin-2-ylmethanol hydrochloride . It has an average mass of 145.587 Da and a monoisotopic mass of 145.029449 Da .
Synthesis Analysis
The synthesis of this compound and similar compounds has been a subject of research due to their versatile applications in different areas including biology, natural compounds, dyes, and fluorescent materials . The synthetic methods are classified into three classes including reactions based on pyridine rings, cyclization, and cycloaddition reactions . A novel synthesis of amino-substituted-2-pyridone has been reported using palladium catalyst under microwave irradiation .Molecular Structure Analysis
The molecular structure of this compound consists of a pyridine ring attached to a methanol group . The presence of the hydrochloride group makes it a salt, which can influence its physical and chemical properties.Wissenschaftliche Forschungsanwendungen
Synthesis and Intermediate Uses
2-Pyridinemethanol hydrochloride serves as a significant intermediate in various chemical syntheses. It's particularly noted for its role in the production of cardiovascular disease treatment intermediates and other important drug intermediates. The synthesis of 2-pyridinemethanol involves using 2-methylpyridine as the raw material, followed by processes like oxidation, rearrangement, acylation, and hydrolysis (L. Hui, 2009).
Volumetric Properties in Aqueous Solutions
Research has compared the volumetric properties of 2-pyridinemethanol with other pyridine and piperidine derivatives in aqueous media. This study is significant in understanding the physical properties of these compounds in solutions, which can be crucial for their application in various industrial processes (I. Kul, K. Bhat, M. Hums, Michael R. Miller, Sevil Sener, 2013).
Photocatalytic Degradation
This compound's derivatives, such as substituted pyridines, are used extensively in manufacturing pesticides, drugs, and industrial solvents. Understanding the kinetics and mechanisms of their photolytic and photocatalytic degradation is vital for environmental management, particularly in wastewater treatment (D. R. Stapleton, I. Konstantinou, D. Mantzavinos, D. Hela, M. Papadaki, 2010).
Optical Particle Counters
In a unique application, 2-pyridinemethanol aqueous solutions have been used for refractive index matching in optical particle counters. This use is particularly relevant in the study of particle counting instruments and their response to particles of low optical contrast, like aggregated protein particles (Zhishang Hu, D. Ripple, 2014).
Oxidation Studies
The oxidation of 2-pyridinemethanol by chromium(VI) in acidic aqueous media has been studied to understand the reaction mechanisms and kinetics. Such studies are crucial in inorganic chemistry and can provide insights into redox reactions involving similar compounds (E. Kita, G. Uścińska, 2003).
Spectroscopic Studies
Metal-Organic Frameworks
This compound is used in the synthesis of metal-organic frameworks (MOFs) via emissive metal-carboxylate zwitterion intermediates. MOFs have numerous potential applications, including gas storage, catalysis, and drug delivery (M. Armaghan, Xiu-Juan Shang, Yan-Qiu Yuan, D. Young, Wen-Hua Zhang, T. Hor, J. Lang, 2015).
Safety and Hazards
2-Pyridinemethanol hydrochloride is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, and ensuring adequate ventilation .
Zukünftige Richtungen
The synthesis of 2-Pyridinemethanol hydrochloride and similar compounds promises a bright scope in the future for the production of various 2-pyridone compounds with extended applications . The wide utilities and waves of interest on the 2-pyridone as a key heterocycle have encouraged researchers to look for new developments in the synthesis of 2-pyridone in recent years .
Eigenschaften
IUPAC Name |
pyridin-2-ylmethanol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO.ClH/c8-5-6-3-1-2-4-7-6;/h1-4,8H,5H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSOOLIFIQJUSFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CO.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6329-89-1 | |
| Record name | 6329-89-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=47354 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



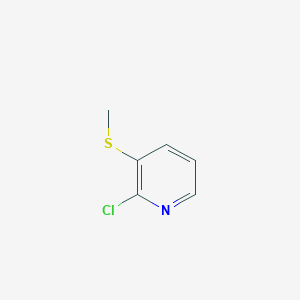

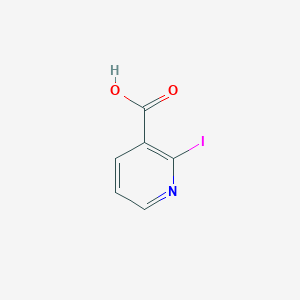
![1,4-Dioxaspiro[4.5]decan-7-ol](/img/structure/B1601362.png)
